2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure
Preparation Methods
The synthesis of 2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde derivatives with selenourea in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as toluene and catalysts like piperidine to facilitate the formation of the selenadiazole ring .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound for research purposes.
Chemical Reactions Analysis
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides, which are intermediates in various organic transformations.
Reduction: Reduction reactions can convert the selenadiazole ring into different selenium-containing compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .
Scientific Research Applications
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers are exploring its interactions with enzymes and other proteins to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium can be compared with other selenadiazole derivatives, such as:
3,4-Diphenyl-1,2,5-oxadiazole 2-oxide: This compound contains oxygen instead of selenium and exhibits different chemical reactivity and biological activity.
2,5-Diphenyl-1,3,4-oxadiazole: Another related compound with a different ring structure, known for its applications in organic electronics and photonics.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.
Properties
CAS No. |
55293-86-2 |
---|---|
Molecular Formula |
C14H10N2OSe |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
2-oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium |
InChI |
InChI=1S/C14H10N2OSe/c17-16-14(12-9-5-2-6-10-12)13(15-18-16)11-7-3-1-4-8-11/h1-10H |
InChI Key |
PCZSOEVUXROGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[Se][N+](=C2C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.